molecular formula C23H19F3N2O5 B11469975 7-(3-ethoxy-4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

7-(3-ethoxy-4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11469975
M. Wt: 460.4 g/mol
InChI Key: IIVZSDMLFHLYIK-UHFFFAOYSA-N
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Description

7-(3-ethoxy-4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethoxy group, a hydroxyphenyl group, a trifluoromethyl group, and a pyrrolo[3,2-b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-ethoxy-4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolo[3,2-b]pyridine core and the introduction of various functional groups. Common synthetic routes may include:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The ethoxy, hydroxyphenyl, and trifluoromethyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-(3-ethoxy-4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The ethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of the ketone group would yield alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may have potential applications as a biochemical probe or as a starting material for the synthesis of biologically active molecules. Its functional groups can interact with various biological targets, making it useful in studying biochemical pathways.

Medicine

In medicine, this compound may have potential therapeutic applications. Its unique structure and functional groups may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties make it suitable for a wide range of industrial applications.

Mechanism of Action

The mechanism of action of 7-(3-ethoxy-4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid would depend on its specific application. In general, its functional groups can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The molecular pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(3-ethoxy-4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid may include other pyrrolo[3,2-b]pyridine derivatives with different functional groups. Examples include:

  • 7-(3-methoxy-4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
  • 7-(3-ethoxy-4-hydroxyphenyl)-5-oxo-1-[3-(methyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance its stability and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C23H19F3N2O5

Molecular Weight

460.4 g/mol

IUPAC Name

7-(3-ethoxy-4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C23H19F3N2O5/c1-2-33-18-8-12(6-7-17(18)29)15-10-19(30)27-20-16(22(31)32)11-28(21(15)20)14-5-3-4-13(9-14)23(24,25)26/h3-9,11,15,29H,2,10H2,1H3,(H,27,30)(H,31,32)

InChI Key

IIVZSDMLFHLYIK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC=CC(=C4)C(F)(F)F)O

Origin of Product

United States

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